4-Methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
Overview
Description
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a phenyl group, a methyl group, and an isopropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-phenyl-2-oxazoline and isobutyric acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl, methyl, and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl, methyl, or isopropyl moieties.
Scientific Research Applications
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-methyl-4-isopropyloxazole: Lacks the ketone group at the 5-position.
4-Methyl-4-isopropyloxazole-5(4H)-one: Lacks the phenyl group.
2-Phenyl-4-isopropyloxazole-5(4H)-one: Lacks the methyl group.
Uniqueness
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is unique due to the combination of its phenyl, methyl, and isopropyl groups attached to the oxazole ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
169566-78-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
CJJMGKMMPVGELA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Canonical SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
Synonyms |
5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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